molecular formula C14H13BrO5 B2705949 Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate CAS No. 308295-41-2

Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B2705949
CAS No.: 308295-41-2
M. Wt: 341.157
InChI Key: CMHMPCHOKDRHKB-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique benzofuran structure, which is a fused ring system containing both benzene and furan rings. The presence of bromine, methyl, and propanoyloxy groups further enhances its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

The synthesis of Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the bromination of a benzofuran precursor, followed by esterification and acylation reactions to introduce the methyl, propanoyloxy, and carboxylate groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO5/c1-4-12(16)20-11-5-8-10(6-9(11)15)19-7(2)13(8)14(17)18-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMPCHOKDRHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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